Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro-
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Overview
Description
Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- is a chemical compound with the molecular formula C7H7Cl2NO2S. It is known for its unique structural properties, which include a methanesulfonamide group attached to a 2,4-dichlorophenyl ring and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- typically involves the reaction of 2,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- include:
- N-(2,4-dichlorophenyl)methanesulfonamide
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide .
Uniqueness
What sets Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
23383-96-2 |
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Molecular Formula |
C7H4Cl2F3NO2S |
Molecular Weight |
294.08 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C7H4Cl2F3NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H |
InChI Key |
PSFINYJXSOEILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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